Dimethylsildenafil, also known as thioaildenafil or thiomethisosildenafil [], is an analog of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. It is often found as an undeclared ingredient in dietary supplements marketed for sexual enhancement [, ]. Due to its structural similarity to sildenafil, dimethylsildenafil is considered an illegal adulterant in many countries.
Dimethylsildenafil is a synthetic compound related to sildenafil, which is widely known for its use in treating erectile dysfunction. This compound has garnered attention in pharmaceutical research due to its potential effects on the phosphodiesterase type 5 enzyme and its implications in various therapeutic applications.
Dimethylsildenafil is synthesized in laboratory settings and is not found naturally. It is primarily produced through chemical reactions involving precursors that are structurally similar to those used for synthesizing sildenafil.
Dimethylsildenafil falls under the category of phosphodiesterase type 5 inhibitors. These compounds are characterized by their ability to enhance blood flow by inhibiting the enzyme that breaks down cyclic guanosine monophosphate, a molecule that promotes relaxation of smooth muscle tissue.
The synthesis of dimethylsildenafil typically involves several key steps, including:
A typical synthetic route may involve the following reactions:
Dimethylsildenafil has a complex molecular structure characterized by:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing the spatial arrangement of atoms within the molecule.
Dimethylsildenafil participates in various chemical reactions typical for phosphodiesterase inhibitors:
Analytical techniques such as high-performance liquid chromatography can be employed to monitor these reactions and quantify the compound and its metabolites during studies.
The mechanism by which dimethylsildenafil exerts its effects involves:
Studies have shown that dimethylsildenafil exhibits similar potency to sildenafil but with variations in pharmacokinetics that may influence its clinical efficacy.
Dimethylsildenafil is primarily used in scientific research settings for:
The emergence of dimethylsildenafil parallels the global crackdown on unapproved phosphodiesterase type 5 (PDE-5) inhibitors in dietary supplements following sildenafil's 1998 FDA approval. As regulatory agencies intensified surveillance of sildenafil-adulterated products, manufacturers in unregulated markets began developing structural analogs designed to evade standard detection methods. These analogs retained sildenafil's core pyrazolopyrimidinone pharmacophore but incorporated strategic modifications: alkyl chain extensions, heteroatom substitutions, and bioisosteric replacements [4] [9].
Dimethylsildenafil specifically features N-methylation at the piperazine ring – a modification intended to alter chromatographic behavior while preserving PDE-5 inhibitory activity. This "stealth" design philosophy yielded numerous analogs, including hydroxyhomosildenafil, acetildenafil, and thiosildenafil, each representing incremental molecular variations. The Dutch National Institute for Public Health and Environment (RIVM) first identified dimethylsildenafil during 2003-2012 market surveillance, where 32.4% (23/71) of sampled "natural" sexual enhancement supplements contained undeclared PDE-5 inhibitors [9]. Analytical characterization revealed dimethylsildenafil shared >90% structural similarity with sildenafil, explaining its comparable pharmacological activity despite being chemically distinct.
Table 1: Common Sildenafil Analogs Detected in Adulterated Supplements (2003-2023)
Analog Name | Core Structural Modification | Relative Potency vs. Sildenafil |
---|---|---|
Dimethylsildenafil | N-methylation at piperazine nitrogen | 0.8-1.2x [9] |
Hydroxyhomosildenafil | Ethoxy group → hydroxypropoxy | 0.7-1.1x [4] |
Acetildenafil | Piperazine → acetylpiperazine | 0.9-1.3x [9] |
Thiosildenafil | Pyrazolopyrimidinone oxygen → sulfur substitution | 0.6-0.9x [4] |
Benzylsildenafil | N-benzylation at piperazine | 1.1-1.4x [9] |
Regulatory classification of dimethylsildenafil and analogous compounds remains challenging due to jurisdictional variations in defining "active pharmaceutical ingredients" (APIs) versus "analog contaminants." Three dominant frameworks have emerged:
The US FDA "Structural Analogs Policy" categorizes dimethylsildenafil as an unapproved new drug under the Federal Food, Drug, and Cosmetic Act. The 2018 update to Dietary Supplement Ingredient Advisory List explicitly includes PDE-5 inhibitor analogs as prohibited ingredients, requiring manufacturers to prove safety prior to marketing [6] [8].
EU Directive 2001/83/EC Amendment (2021) establishes a "Functional Analogs" approach, declaring any compound with PDE-5 inhibitory activity >30% of sildenafil's efficacy to be prescription-only pharmaceuticals, regardless of structural novelty. This closed loopholes allowing dimethylsildenafil to be marketed as a "natural derivative" [8].
Global Vigilance Networks including the Rapid Alert System for Food and Feed (RASFF) classify dimethylsildenafil under "Unauthorized Pharmacologically Active Substances." Between 2011-2022, PDE-5 inhibitor analogs constituted 235/504 (46.6%) of all pharmaceutical adulteration notifications in supplements, with dimethylsildenafil representing ~12% of these cases [8]. The 2023 Commission Implementing Regulation (EU) mandates batch testing for 67 known PDE-5 analogs in supplements entering the EU market.
Analytical surveillance data reveals dimethylsildenafil's persistent presence in global supplement markets despite regulatory measures. Key case studies include:
Dutch Market Survey (2013): Of 23 PDE-5 inhibitor-adulterated supplements identified, dimethylsildenafil was detected in 3 products (13%) marketed as "Herbal Power Up" and "Natural Rock." Concentrations ranged from 31-58 mg per dose unit – comparable to prescription sildenafil dosages (25-100 mg) [9]. Ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) confirmed identity through characteristic m/z 488.2206 [M+H]+ ion (C23H30N7O4S+) and MS/MS fragmentation pattern.
RASFF Notification 2022.5431: Italian authorities intercepted a shipment of "Dragon XXX" capsules from China containing 42.7 mg dimethylsildenafil/dose alongside undeclared tadalafil (15.2 mg). The product was declared as 100% botanical (Tribulus terrestris, Epimedium sagittatum) [8]. High-performance thin-layer chromatography (HPTLC) screening triggered confirmatory analysis, demonstrating the necessity for multi-analyte methods.
Table 2: Analytical Detection of Dimethylsildenafil in Selected Global Surveillance Studies (2018-2024)
Source | Products Analyzed | Dimethylsildenafil-Positive (%) | Concentration Range per Unit | Analytical Method |
---|---|---|---|---|
EU RASFF [8] | 1,240 | 28 (2.3%) | 8.7-72.1 mg | LC-QTOF-MS |
US FDA ORA Lab [4] | 893 | 17 (1.9%) | 12.4-65.3 mg | UHPLC-HRMS |
ANVISA Brazil [8] | 567 | 9 (1.6%) | 22.8-58.9 mg | HPLC-DAD/FTIR |
Health Canada [6] | 432 | 11 (2.5%) | 18.3-51.6 mg | NMR/LC-MS/MS |
Advanced non-targeted screening approaches have proven critical for identifying dimethylsildenafil. Liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) enables retrospective analysis of stored digital spectra against evolving libraries, which now encompass >67 PDE-5 inhibitor analogs [4] [8]. Nuclear magnetic resonance (NMR) spectroscopy provides orthogonal confirmation, particularly for distinguishing N-methyl regioisomers that co-elute in chromatographic methods. The 2023 European Commission Joint Research Centre report advocates standardized reference spectra for dimethylsildenafil across all member states to harmonize identification.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9